molecular formula C26H38 B13941865 1,1-Di-p-tolyldodecane CAS No. 55268-62-7

1,1-Di-p-tolyldodecane

Cat. No.: B13941865
CAS No.: 55268-62-7
M. Wt: 350.6 g/mol
InChI Key: DLFGXQMVWJJEOW-UHFFFAOYSA-N
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Description

It is a member of the 1,1-diaryl series, characterized by two aryl groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di-p-tolyldodecane typically involves the reaction of p-tolylmagnesium bromide with dodecanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}7\text{H}7\text{MgBr} + \text{C}{12}\text{H}{24}\text{O} \rightarrow \text{C}{26}\text{H}{38} + \text{MgBrOH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Di-p-tolyldodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic rings.

Scientific Research Applications

1,1-Di-p-tolyldodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Di-p-tolyldodecane involves its interaction with molecular targets through its aryl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylethane: Similar structure but with ethane as the central carbon chain.

    1,1-Diphenylmethane: Similar structure with methane as the central carbon chain.

    1,1-Di(4-methylphenyl)ethane: Similar structure with ethane and methyl groups.

Uniqueness

1,1-Di-p-tolyldodecane is unique due to its longer carbon chain (dodecane) and the presence of p-tolyl groups, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

CAS No.

55268-62-7

Molecular Formula

C26H38

Molecular Weight

350.6 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)dodecyl]benzene

InChI

InChI=1S/C26H38/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h14-21,26H,4-13H2,1-3H3

InChI Key

DLFGXQMVWJJEOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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